molecular formula C25H22N6OS B2570389 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1223945-39-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Cat. No. B2570389
M. Wt: 454.55
InChI Key: JDHXSQFNNRAYTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Multicomponent Condensation Reactions

Research into the synthesis of pyrazoloquinolinones and triazoloquinazolinones through multicomponent condensation reactions underscores the chemical versatility and potential pharmacological applications of these compounds. Chebanov et al. (2008) explored regio- and chemoselective protocols for synthesizing these heterocycles, highlighting the influence of reaction conditions on product selectivity and the potential for generating diverse molecular architectures (Chebanov et al., 2008). Similarly, Singh et al. (2015) demonstrated the use of nickel nanoparticles in the regioselective synthesis of these derivatives, presenting an eco-friendly approach with the added advantage of catalyst reusability (Singh et al., 2015).

Antibacterial and Antifungal Activity

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as studied by Hassan (2013), reveals the potential of these compounds for antimicrobial applications. The research highlighted significant antibacterial and antifungal activity, suggesting the role of these heterocycles in developing new therapeutic agents (Hassan, 2013).

Antimicrobial Evaluation

Further studies on the synthesis and antimicrobial evaluation of heterocycles derived from quinolinyl chalcone by Hassan and Farouk (2017) contribute to the understanding of the structural-activity relationship of these compounds. Their work provides insights into designing heterocyclic compounds with enhanced antimicrobial properties (Hassan & Farouk, 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve speculating on potential future research directions, such as new applications for the compound or improvements to its synthesis.


Please note that these analyses would require specialized knowledge and equipment, and would typically be carried out by a team of researchers in a laboratory setting. If you have any other questions or need further clarification, feel free to ask!


properties

CAS RN

1223945-39-8

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Molecular Formula

C25H22N6OS

Molecular Weight

454.55

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI Key

JDHXSQFNNRAYTK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

solubility

not available

Origin of Product

United States

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